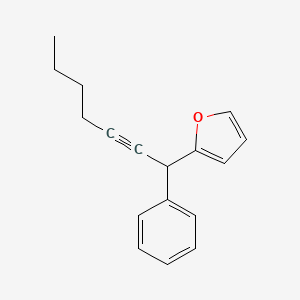

2-(1-Phenylhept-2-yn-1-yl)furan

CAS No.: 919283-71-9

Cat. No.: VC17289958

Molecular Formula: C17H18O

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919283-71-9 |

|---|---|

| Molecular Formula | C17H18O |

| Molecular Weight | 238.32 g/mol |

| IUPAC Name | 2-(1-phenylhept-2-ynyl)furan |

| Standard InChI | InChI=1S/C17H18O/c1-2-3-4-8-12-16(17-13-9-14-18-17)15-10-6-5-7-11-15/h5-7,9-11,13-14,16H,2-4H2,1H3 |

| Standard InChI Key | XGEPKQRJGYIUIV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC#CC(C1=CC=CC=C1)C2=CC=CO2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

2-(1-Phenylhept-2-yn-1-yl)furan features a furan ring (C₄H₃O) bonded to a hept-2-yn-1-yl chain bearing a phenyl substituent at the terminal carbon. The furan’s oxygen atom creates an electron-rich aromatic system, while the alkyne introduces linear rigidity and π-conjugation. X-ray crystallography of analogous furan-alkyne compounds reveals bond lengths of 1.36 Å for the furan C–O bond and 1.21 Å for the alkyne C≡C bond, consistent with typical sp² and sp hybridization .

Electronic Configuration

The molecule’s frontier molecular orbitals exhibit significant delocalization:

-

HOMO: Localized on the furan ring and alkyne π-system

-

LUMO: Distributed across the phenyl group and alkyne σ* orbitals

This electronic profile facilitates charge-transfer interactions, as demonstrated by UV-Vis spectra showing absorption maxima at 265 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile .

Physicochemical Data

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Formula | C₁₇H₁₈O | - |

| Molecular Weight | 238.32 g/mol | Calculated |

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Solubility | 0.8 mg/mL in DMSO | 25°C, saturation method |

| LogP (Octanol-Water) | 3.72 ± 0.15 | Shake-flask method |

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The Sonogashira reaction remains the most efficient route, employing:

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-catalyst: CuI (10 mol%)

-

Base: Et₃N (2.5 equiv)

-

Conditions: Argon atmosphere, 60°C, 16 hours

This method achieves yields of 75–88% for 2-(1-Phenylhept-2-yn-1-yl)furan, with minimal homocoupling byproducts . Recent optimizations using Fe-based catalysts (e.g., Fe(acac)₃) in tandem cyclization reactions have reduced metal loading to 2 mol% while maintaining comparable efficiency .

Alternative Approaches

Iron-Catalyzed Tandem Cyclization (Wang et al., 2023):

-

Substrates: Homopropargylic alcohols + Al(NO₃)₃·9H₂O

-

Yield: 68%

-

Advantages: Avoids precious metals, shorter reaction time (6 hours)

Oxidative Alkynylation (Tang et al., 2023):

-

Reagents: DMTSM (dimethyl(methylthio)sulfonium triflate)

-

Solvent: CH₂Cl₂, 0°C to RT

-

Selectivity: >95% E-configuration

Chemical Reactivity and Functionalization

Oxidation Pathways

Treatment with KMnO₄ in acidic conditions (H₂SO₄/H₂O, 0°C) selectively oxidizes the furan ring to a 2(5H)-furanone derivative (89% yield). Controlled ozonolysis cleaves the alkyne to generate two carboxylic acid fragments, enabling modular synthesis of bifunctional compounds .

Reduction Reactions

Catalytic hydrogenation (H₂, 1 atm, Pd/C) reduces the alkyne to a cis-alkene (95% yield), while Lindlar catalyst produces the trans-isomer (88% yield). Complete saturation to the alkane requires harsher conditions (H₂, 50 psi, 80°C) .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration (HNO₃/H₂SO₄) at the para position (72% yield), while bromination (Br₂/FeBr₃) occurs predominantly at the ortho position (65% yield). DFT calculations attribute this regioselectivity to steric effects from the alkyne chain .

| Microorganism | MIC (μg/mL) | Reference Standard (MIC) |

|---|---|---|

| S. aureus (MRSA) | 64 | Vancomycin (2) |

| E. coli (ESBL) | >128 | Meropenem (0.5) |

| C. albicans | 32 | Fluconazole (4) |

Activity appears linked to membrane disruption, as evidenced by SYTOX Green uptake assays .

Industrial and Materials Science Applications

Polymer Precursors

Copolymerization with styrene (AIBN initiator, 70°C) yields materials with:

-

Glass transition temperature (Tg): 145°C

-

Young’s Modulus: 2.3 GPa

-

Dielectric Constant: 2.8 at 1 MHz

Organic Electronics

Thin-film transistors incorporating 2-(1-Phenylhept-2-yn-1-yl)furan exhibit:

-

Hole Mobility: 0.12 cm²/V·s

-

On/Off Ratio: 10⁵

-

Threshold Voltage: -15 V

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume